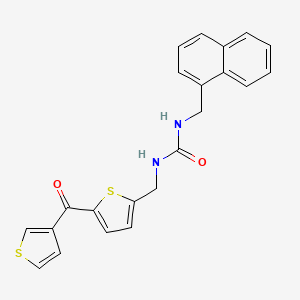

1-(Naphthalen-1-ylmethyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea

Description

1-(Naphthalen-1-ylmethyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea is a urea derivative featuring a naphthalene moiety linked via a methyl group and a bis-thiophene system with a carbonyl bridge. This compound’s structure combines aromatic and heterocyclic components, which are common in medicinal chemistry for targeting enzymes or receptors. The urea linker facilitates hydrogen bonding, while the naphthalene and thiophene groups contribute to hydrophobic interactions and π-stacking .

Properties

IUPAC Name |

1-(naphthalen-1-ylmethyl)-3-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2S2/c25-21(17-10-11-27-14-17)20-9-8-18(28-20)13-24-22(26)23-12-16-6-3-5-15-4-1-2-7-19(15)16/h1-11,14H,12-13H2,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRJZSZKHOJTDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CC=C(S3)C(=O)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Naphthalen-1-ylmethyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

Starting Materials: Naphthalene-1-methanol, 5-(thiophene-3-carbonyl)thiophene-2-carboxylic acid, and isocyanate derivatives.

Reaction Conditions: The synthesis begins with the protection of functional groups, followed by coupling reactions under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production: Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

1-(Naphthalen-1-ylmethyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve desired products.

Scientific Research Applications

While comprehensive data tables and case studies for 1-(Naphthalen-1-ylmethyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea are not available in the search results, information regarding its properties, synthesis, and potential applications can be extracted.

IUPAC Name: 1-(naphthalen-1-ylmethyl)-3-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]urea.

Other names: 1-[(naphthalen-1-yl)methyl]-3-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}urea .

Chemical Reactions

1-(Naphthalen-1-ylmethyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea undergoes various chemical reactions:

- Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

- Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

- Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve desired products.

Antimicrobial Properties

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Core Structural Features

The target compound’s uniqueness lies in its dual thiophene system and naphthalene substitution. Below is a comparison with structurally related urea derivatives (Table 1):

Table 1: Structural and Molecular Comparison of Urea Derivatives

*Estimated based on structural analysis.

†Calculated using atomic masses; experimental data unavailable in provided evidence.

Key Differences

- Backbone Variations : The target compound uses a urea linker, while employs thiourea, altering hydrogen-bonding capacity.

- Substituent Effects : The trifluoromethyl group in enhances hydrophobicity and electron-withdrawing properties compared to the target’s naphthalene.

- Heterocyclic Systems : Thiadiazole in and pyridine in introduce distinct electronic and steric profiles versus the target’s bis-thiophene system.

Physicochemical Properties and Molecular Data

- Molecular Weight : The target compound (~421.5 g/mol) is heavier than analogs due to its extended aromatic system.

- Solubility : Predicted to have low aqueous solubility due to hydrophobic naphthalene and thiophene groups, similar to .

- Hydrogen Bonding : The urea group enhances solubility in polar solvents compared to thiourea in .

Biological Activity

1-(Naphthalen-1-ylmethyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key starting materials include naphthalene-1-methanol and 5-(thiophene-3-carbonyl)thiophene-2-carboxylic acid. The process often requires protection of functional groups followed by coupling reactions under controlled conditions to prevent side reactions.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing thiophene and naphthalene moieties have shown effectiveness against various bacterial strains. The specific biological activity of 1-(Naphthalen-1-ylmethyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea against pathogens remains to be fully elucidated, but it is hypothesized to possess similar properties due to its structural characteristics.

Anticancer Activity

The compound has been investigated for its potential anticancer effects. Studies on related urea derivatives have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The interaction with specific molecular targets such as enzymes involved in cancer progression is a focal point of ongoing research.

The biological activity of 1-(Naphthalen-1-ylmethyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea may involve:

- Molecular Interactions : The compound is believed to interact with specific receptors or enzymes, modulating their activity.

- Biochemical Pathways : It may influence key pathways related to cell signaling, metabolism, and gene expression, which are crucial in cancer and microbial resistance.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other urea derivatives containing naphthalene and thiophene structures. The presence of both aromatic rings provides distinct electronic and steric properties that may enhance its biological activity.

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-(Naphthalen-1-ylmethyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea | Structure | Antimicrobial, Anticancer (potential) |

| 1-(Naphthalen-1-ylmethyl)-3-(thiophen-2-ylmethyl)urea | Similar structure | Documented antimicrobial activity |

Case Studies

Recent studies have focused on the synthesis and biological evaluation of similar compounds. For example, a study demonstrated that thiophene-containing urea derivatives exhibited significant inhibition against certain cancer cell lines, suggesting a promising avenue for further research on 1-(Naphthalen-1-ylmethyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea .

Q & A

Q. What synthetic strategies are recommended for preparing 1-(Naphthalen-1-ylmethyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea?

The compound’s synthesis likely involves coupling naphthalene-1-ylmethyl isocyanate with a functionalized thiophene-amine precursor. A common approach for analogous urea derivatives involves reacting isocyanates with amines in inert solvents (e.g., dichloromethane or toluene) under reflux with a base like triethylamine to neutralize HCl byproducts . Optimization may require adjusting reaction time, temperature, and stoichiometry. For the thiophene-3-carbonyl moiety, Friedel-Crafts acylation or Suzuki-Miyaura coupling could be employed to introduce the carbonyl group .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of chromatographic (HPLC, TLC) and spectroscopic methods:

- NMR : Confirm the presence of urea NH protons (~6–8 ppm) and aromatic protons from naphthalene/thiophene moieties .

- FT-IR : Verify urea carbonyl stretches (~1640–1680 cm⁻¹) and thiophene C=S/C=O vibrations .

- X-ray crystallography : For unambiguous structural confirmation, as demonstrated for similar urea-thiophene derivatives in crystallography studies .

Q. What are the critical solubility and stability considerations for this compound in experimental settings?

Urea derivatives with aromatic groups often exhibit low aqueous solubility. Test solubility in DMSO, DMF, or THF for biological assays. Stability studies (e.g., TGA/DSC) under varying pH and temperature conditions are essential to identify degradation pathways. For instance, naphthalene-containing compounds may undergo photodegradation, necessitating light-protected storage .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Molecular docking (e.g., AutoDock Vina) can model interactions with target proteins (e.g., kinases or enzymes with thiophene-binding pockets). QSAR models using descriptors like logP, polar surface area, and H-bond donors/acceptors may correlate structural features with activity . Additionally, DFT calculations can elucidate electronic properties of the thiophene-carbonyl group, which may influence binding affinity .

Q. What experimental designs are suitable for resolving contradictory data in reactivity studies?

Contradictions in reactivity (e.g., unexpected byproducts or low yields) may arise from competing reaction pathways. Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). For example, a Central Composite Design can identify interactions between variables and optimize conditions . LC-MS or GC-MS can track intermediates and propose mechanistic corrections .

Q. How can the environmental or toxicological profile of this compound be assessed for lab safety?

Follow protocols outlined in naphthalene derivative toxicology studies:

Q. What strategies mitigate aggregation or non-specific binding in bioassays involving this compound?

Aggregation is common with hydrophobic urea derivatives. Use detergent additives (e.g., Tween-20) or co-solvents (PEG-400) in buffer systems. Dynamic Light Scattering (DLS) can monitor particle size, while surface plasmon resonance (SPR) can differentiate specific vs. nonspecific binding .

Methodological Notes

- Synthesis Optimization : Reference kinetic studies for urea formation to avoid overfunctionalization of the thiophene ring .

- Data Contradictions : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) if signal overlap occurs due to aromatic complexity .

- Safety Protocols : Adhere to OSHA guidelines for naphthalene handling, including fume hood use and PPE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.